Ras inhibitory peptide

Descripción general

Descripción

Ras proteins (K-Ras, H-Ras, N-Ras) are critical regulators of cell proliferation and survival, but their oncogenic mutants are notoriously difficult to target due to the absence of deep binding pockets and high GTP affinity . Ras inhibitory peptides represent a promising therapeutic strategy by disrupting Ras-effector interactions (e.g., RAF, PI3K) or GTP loading. These peptides include linear peptides, cyclic peptides, bicyclic peptides, and hydrocarbon-stapled helices, designed to mimic or block key protein-protein interaction interfaces . For instance, cyclic peptides like Cyclorasin 9A5 and KRpep2d directly bind Ras-GTP to inhibit downstream signaling .

Métodos De Preparación

Combinatorial Library Design for Ras Inhibitor Discovery

Bicyclic Peptide Libraries

Bicyclic peptide libraries have emerged as a powerful tool for identifying high-affinity Ras inhibitors. A representative library design involves:

-

Core structure : A bicyclo[Tm-X5-K-(CPP)-J]-BBM-resin scaffold, where Tm = trimesoyl group, X5 = five degenerate residues, K = lysine, CPP = cell-penetrating peptide (e.g., FΦRRRR or R4ΦF), and J = l-2,3-diaminopropionic acid (Dap) .

-

Degenerate residues : Each position (X1–X5) incorporates 26 amino acids, including proteinogenic l-amino acids (Ala, Asp, Gly, His, Ile, Gln, Arg, Ser, Trp, Tyr), d-amino acids, and non-proteinogenic analogs .

Table 1: Amino Acid Diversity in Combinatorial Libraries

| Position | Amino Acid Set Size | Key Variants |

|---|---|---|

| X1–X5 | 26 | l/d-Ala, Pip, cis-AcPc, β-Ala |

| CPP | 2 orientations | FΦRRRR, R4ΦF |

Split-and-Pool Synthesis

The split-and-pool method enables rapid diversification:

-

Resin splitting : At each degenerate position, resin is divided into 25–30 portions.

-

Amino acid coupling : Each portion reacts with a unique Fmoc-protected amino acid using HATU/NMM activation .

-

Cyclization : Peptides are cyclized via trimesoyl linkers or disulfide bridges, with PyBOP/HOBt facilitating intramolecular amide bond formation .

Macrocyclic Peptide Synthesis and Optimization

Disulfide-Bridged Macrocycles

KRAS-inhibitory peptides often feature disulfide-stapled cores for conformational rigidity:

-

Linear precursor synthesis : Automated SPPS on Rink Amide MBHA resin with Fmoc chemistry.

-

Oxidative cyclization : Iodine/methanol treatment forms disulfide bonds between cysteine residues (e.g., Cys5–Cys10 in KRpep-2d) .

Table 2: Cyclization Efficiency and Binding Affinity

| Peptide | Cyclization Yield (%) | KRAS G12D IC50 (nM) |

|---|---|---|

| KRpep-2d | 78 | 1.7 |

| MP-6483 | 85 | <1 |

Redox-Stable Methylene Bridges

To enhance intracellular stability, disulfide bridges are replaced with non-reducible methylene staples:

-

d-Cys inversion : Chirality at Cys5 is inverted to d-configuration.

-

Methylene insertion : Grubbs catalyst-mediated olefin metathesis introduces CH2-CH2 bridges .

Hit Optimization Strategies

Ring Expansion and Residue Substitution

Initial hits from library screens undergo systematic optimization:

-

A-ring expansion : Adding two N-terminal and one C-terminal Ala residues to peptide 6 improved K-Ras binding 5-fold (KDapp = 1.2 μM → 240 nM) .

-

Hydrophobic residue tuning : Substituting Ile9 with cyclopentylalanine (cPeA) increased proteolytic stability (t1/2 = 14 → 260 min in HeLa homogenate) .

Table 3: Optimization Impact on Pharmacokinetics

| Modification | Target Parameter | Improvement Factor |

|---|---|---|

| Ala insertion | Binding affinity | 5× |

| cPeA @ Ile9 | Metabolic stability | 18.6× |

Arginine Content Reduction

High arginine content in CPP motifs often causes cytotoxicity. Strategies include:

-

Alternate cationic residues : Substituting Arg with Dab (l-2,4-diaminobutyric acid) reduces hemolytic activity while maintaining cell penetration .

-

Peptide truncation : Removing non-essential N-terminal Arg residues in peptide 5-01 maintained KRAS inhibition (IC50 <1 nM) with 40% lower arginine content .

Nanoformulation for Enhanced Solubility and Delivery

Cremophor EL-Based Nanoparticles

A nanoformulation of KS-58 (K-RasG12D inhibitor) was developed using:

-

Preparation : Dropwise peptide addition to surfactant/PBS under vortex agitation (1,000 rpm), followed by sonication at 50°C and ice quenching.

Table 4: Nanoformulation Stability Profile

| Parameter | KS-58/CrEL NPs | Free KS-58 |

|---|---|---|

| Aqueous solubility | >15 mM | 0.2 mM |

| Serum stability (t1/2) | 8.3 h | 0.5 h |

In Vivo Efficacy Validation

The KS-58 nanoformulation demonstrated:

-

90% tumor growth inhibition in MiaPaCa-2 xenograft models at 10 mg/kg.

-

No observed hepatotoxicity or nephrotoxicity at therapeutic doses .

Analytical and Biochemical Validation

Binding Affinity Assays

-

Surface plasmon resonance (SPR) : Direct K-RasG12V binding measurements (e.g., peptide 17 KDapp = 1.2 μM) .

-

TR-FRET competition : Displacement of SOS-catalyzed nucleotide exchange (IC50 <1 nM for redox-stable analogues) .

Cellular Activity Assessment

Análisis De Reacciones Químicas

Tipos de Reacciones: El Péptido Inhibidor de Ras se somete a varias reacciones químicas, que incluyen:

Oxidación: Los enlaces disulfuro en el péptido pueden sufrir reacciones de oxidación-reducción.

Sustitución: Los residuos de aminoácidos en el péptido pueden sustituirse para mejorar la afinidad de unión y la estabilidad.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como las carbodiimidas.

Productos Principales: Los principales productos formados a partir de estas reacciones son péptidos modificados con mayor estabilidad, afinidad de unión y actividad celular .

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Direct Inhibition of Mutant Ras Proteins

- KRpep-2d : A cyclic peptide that selectively binds to KRAS(G12D), inhibiting its conversion from GDP-bound to GTP-bound forms. This peptide has shown significant suppression of cell proliferation in cancer cell lines expressing mutant KRAS .

- RMC-7977 : A broad-spectrum inhibitor that targets both mutant and wild-type Ras proteins. In preclinical models of pancreatic ductal adenocarcinoma (PDAC), RMC-7977 demonstrated potent anti-tumor activity by inducing apoptosis and suppressing ERK signaling pathways .

- Cell-Penetrating Peptides

- Nanoparticle Formulations

Diagnostic Applications

Ras inhibitory peptides are also being explored for their potential as diagnostic tools:

- They can be used to identify the presence of active Ras proteins in tumor tissues, aiding in the stratification of patients who may benefit from targeted therapies.

- The binding affinity of these peptides to specific Ras mutations can be employed in assays to monitor disease progression or response to treatment.

Research Applications

- Understanding Molecular Mechanisms

- High-Throughput Screening

-

Case Studies

- Clinical trials involving RMC-6236 have provided insights into the efficacy of Ras inhibitors in patients with advanced solid tumors harboring RAS mutations. Observations include sustained inhibition of RAS pathway signaling markers and induction of apoptosis, highlighting the clinical relevance of RIPs .

Summary Table of Key Ras Inhibitory Peptides

| Peptide Name | Targeted Mutation | Mechanism of Action | Application Area |

|---|---|---|---|

| KRpep-2d | KRAS(G12D) | Inhibits GTP binding | Therapeutic |

| RMC-7977 | Broad-spectrum | Inhibits active forms | Therapeutic |

| KS-58 | KRAS(G12D) | Nanoparticle delivery | Therapeutic |

| Bicyclic Peptides | Various | Disrupts effector interactions | Research |

Mecanismo De Acción

El Péptido Inhibidor de Ras ejerce sus efectos uniéndose a la proteína KRAS e inhibiendo su interacción con las moléculas de señalización aguas abajo. Esta inhibición interrumpe las vías MAPK y AKT, que son cruciales para la supervivencia y proliferación celular. La unión del péptido a KRAS está facilitada por su estructura macrocíclica y residuos de aminoácidos específicos que interactúan con los bolsillos de unión de la proteína .

Compuestos Similares:

KRpep-2d: Otro péptido de unión a KRAS con un enlace macrocíclico mediado por disulfuro.

Sotorasib: Un inhibidor covalente de molécula pequeña del KRASG12C mutante.

Singularidad: El Péptido Inhibidor de Ras es único debido a su estructura macrocíclica, que proporciona una alta afinidad de unión y especificidad para KRAS. A diferencia de los inhibidores de molécula pequeña, el péptido puede interrumpir las interacciones proteína-proteína que normalmente son difíciles de atacar con moléculas pequeñas .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Specificity and Affinity

- KRpep2d: Exhibits nanomolar in vitro affinity for K-RAS(G12D) but modest cellular potency (30 µM required for ERK suppression) .

- Cyclorasin 9A5 : Potently inhibits RAS:RAF (IC₅₀ ~1 µM) but affects WT Ras, raising toxicity concerns .

- Bicyclic Peptide 38 : Binds RAS-GTP with submicromolar affinity (KD = 0.49 µM) but lacks validation in cancer models .

Mechanistic Differences

- Palmitoylation Inhibitors : Compounds targeting N-Ras palmitoylation (e.g., 2-BP) show poor specificity, as seen in screens comparing N-Ras and Fyn (95% of 400 compounds failed specificity cutoffs) .

- Effector-Blockers : Cyclic peptides (e.g., Cyclorasin 9A5) and Sos mimetics (e.g., SOS hydrocarbon helices) prevent Ras-effector binding but vary in membrane permeability .

- GTP Loading Inhibitors : KRpep2d disrupts SOS-mediated GTP loading, while Kobe compounds block RAS:RAF via a shared hydrophobic pocket .

Cellular Activity and Limitations

- Cellular Penetration : Linear peptides often require modifications (e.g., cell-penetrating motifs) for efficacy. For example, TRAF6 inhibitory peptides use antennapedia-derived PTD sequences .

- Off-Target Effects: Non-specific inhibitors (e.g., Fyn-targeting PAINS) interfere with assay systems rather than palmitoylation .

- Mutation Selectivity : KRpep2d’s preference for G12D over G12C highlights the challenge of allele-specific targeting .

Key Research Findings and Data Tables

Table 1. High-Throughput Screening Outcomes for Ras vs. Fyn Inhibitors

| Parameter | N-Ras (Cys181) | Fyn (Cys3/Cys6) |

|---|---|---|

| Z’ Score | 0.8 | 0.8 |

| Palmitoylation Sites | 1 | 2 |

| Hit Rate (50% Inhibition) | 5% (N-Ras specific) | 2% (Fyn-specific) |

| Reproducibility | High (R² = 0.85) | High (R² = 0.82) |

Data from a 384-well screen of 400 NCI Diversity Set compounds .

Table 2. Comparative Efficacy of Cyclic vs. Linear Peptides

| Peptide Type | Example | Pros | Cons |

|---|---|---|---|

| Cyclic | Cyclorasin 9A5 | Protease-resistant; stable binding | Poor membrane permeability |

| Linear | KRpep2 | Mutation-selective | Low cellular potency |

| Bicyclic | Peptide 38 | High affinity (KD < 1 µM) | Untested in vivo |

Actividad Biológica

Ras proteins, including KRas, NRas, and HRas, are pivotal in regulating cellular signaling pathways that control cell growth and differentiation. Mutations in Ras genes are implicated in various cancers, making them critical targets for therapeutic intervention. Ras inhibitory peptides have emerged as promising agents to disrupt the aberrant signaling associated with these mutations. This article reviews the biological activity of Ras inhibitory peptides, highlighting their mechanisms of action, efficacy in preclinical and clinical studies, and potential therapeutic applications.

Ras proteins function as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. The activation of Ras is facilitated by guanine nucleotide exchange factors (GEFs) that promote the exchange of GDP for GTP. Conversely, GTPase-activating proteins (GAPs) accelerate the hydrolysis of GTP to GDP, thus turning off the Ras signal. Ras inhibitory peptides target various aspects of this cycle:

- Inhibition of Ras-GTP Interaction : Some peptides prevent Ras from binding to GTP, thereby maintaining it in an inactive state.

- Blocking Effector Interactions : Other peptides disrupt the interaction between Ras and its downstream effectors (e.g., Raf, PI3K), which are crucial for propagating growth signals.

- Induction of Apoptosis : Certain peptides can trigger programmed cell death in Ras-mutant cells by inhibiting survival signaling pathways.

Efficacy in Preclinical Studies

Numerous studies have demonstrated the efficacy of Ras inhibitory peptides in vitro and in vivo. Below is a summary of notable findings:

Clinical Case Studies

Recent clinical trials have explored the therapeutic potential of Ras inhibitors:

- RMC-6236 : In a trial involving patients with pancreatic cancer, RMC-6236 demonstrated time- and concentration-dependent inhibition of RAS pathway signaling markers such as pERK and pAKT. Sustained inhibition was observed for up to 48 hours post-treatment, leading to significant tumor regression in some patients .

- RMC-7977 : This reversible tri-complex RAS inhibitor showed broad-spectrum activity against both mutant and wild-type KRAS. It effectively suppressed downstream signaling pathways and induced apoptosis across various KRAS-expressing cancer cell lines .

Research Findings

The ongoing research into Ras inhibitory peptides reveals several important trends:

- Selectivity : Many new peptides exhibit selectivity for specific Ras mutants, which may reduce off-target effects and improve therapeutic outcomes.

- Cell Permeability : Enhancements in the design of these peptides aim to improve their ability to penetrate cell membranes while maintaining stability against metabolic degradation.

- Combination Therapies : There is a growing interest in using Ras inhibitors alongside other therapies (e.g., chemotherapy or immunotherapy) to enhance overall efficacy.

Q & A

Basic Research Questions

Q. What molecular mechanisms enable Ras inhibitory peptides to disrupt Ras-effector interactions?

Ras inhibitory peptides primarily target the switch regions (I and II) of Ras GTPase, which are critical for effector binding and GTPase activity. These peptides mimic structural motifs of Ras-binding domains in effectors like Raf or Sos, competitively inhibiting interactions. For example, computational alanine scanning and molecular dynamics (MD) simulations reveal that hotspot residues (ΔΔG >1–2 kcal/mol) in these regions contribute disproportionately to binding energy . Methodologically, in silico approaches (e.g., Rosetta, MM/PBSA) combined with experimental validation (e.g., surface plasmon resonance) are used to identify and validate these critical residues .

Q. How can researchers validate the specificity of Ras inhibitory peptides for distinct Ras isoforms (e.g., H-Ras vs. K-Ras)?

Specificity is assessed through:

- Structural alignment : Comparing isoform-specific surface residues (e.g., K-Ras G12D mutations) using tools like PyMOL or Chimera.

- Functional assays : Measuring inhibition of downstream pathways (e.g., Raf/MEK/ERK) in isoform-specific cell lines via Western blotting .

- Isothermal titration calorimetry (ITC) : Quantifying binding affinities to confirm preferential targeting .

Advanced Research Questions

Q. What strategies improve the helicity and proteolytic stability of α-helical Ras inhibitory peptides?

α-Helical peptides often lose structure in aqueous environments, reducing efficacy. Two advanced strategies address this:

- Hydrogen-bond surrogate (HBS) approach : Replaces backbone hydrogen bonds with covalent constraints to preorganize helices. For example, HBS3, a Sos-derived peptide, stabilizes Ras-binding helices and enhances cellular uptake .

- Non-natural amino acids : Incorporation of D-amino acids or N-methylation reduces protease susceptibility .

Table 1: Comparison of Stabilization Strategies

| Strategy | Helicity Improvement | Proteolytic Stability | Reference |

|---|---|---|---|

| HBS approach | 70–80% | High | |

| D-amino acids | 40–50% | Moderate |

Q. How can conflicting structural data on Ras-inhibitor binding regions (e.g., β-strands vs. α-helices) be reconciled?

Discrepancies arise from differing experimental conditions (e.g., apo vs. holo structures) or computational models. To resolve this:

- Consensus docking : Integrate data from multiple methods (e.g., global docking studies, evolutionary conservation analysis) to identify conserved interfaces .

- Cryo-EM/MD hybrid workflows : Combine high-resolution structural data with dynamic simulations to map transient binding pockets .

Q. What methodologies optimize peptide specificity for Ras-effector pairs (e.g., Ras-Raf vs. Ras-PI3K)?

- Anchor residue profiling : Identify residues with high ΔSASA (>100 Ų) unique to each effector interface .

- Phage display libraries : Screen for peptides with selective binding to target complexes .

- Deep mutational scanning : Quantify the impact of peptide mutations on multiple effectors simultaneously .

Q. Methodological and Reproducibility Considerations

Q. How can batch-to-batch variability in synthetic Ras peptides be minimized for sensitive assays?

- Quality control (QC) tiers : For cell-based assays, request HPLC (>95% purity), mass spectrometry (MS), and peptide content analysis to standardize concentrations .

- Lyophilization protocols : Use consistent buffers (e.g., PBS vs. Tris) to control salt content, which affects solubility .

Q. What computational tools are critical for predicting off-target effects of Ras inhibitory peptides?

- STRING or BioGRID databases : Map peptide-binding regions to unrelated proteins with similar motifs .

- Molecular docking with ClusPro : Screen against non-target proteins (e.g., Rho GTPases) to assess cross-reactivity .

Q. Data Interpretation and Pathway Analysis

Q. How should researchers interpret contradictory results in Ras signaling outputs (e.g., ERK activation vs. suppression)?

Contradictions may stem from cell-type-specific feedback loops or crosstalk with parallel pathways (e.g., JNK). Solutions include:

- Time-resolved assays : Measure signaling dynamics over hours rather than endpoints .

- Knockout models : Use CRISPR/Cas9 to eliminate compensatory pathways (e.g., PI3K) .

Q. What metrics validate the efficacy of Ras inhibitory peptides in vivo?

- Tumor xenograft models : Monitor tumor volume and metastasis suppression in Ras-driven cancers (e.g., pancreatic adenocarcinoma).

- Biochemical readouts : Quantify GTP-Ras levels via pull-down assays or FRET-based biosensors .

Q. Ethical and Reporting Standards

Q. How should researchers report negative or inconclusive results in Ras peptide studies?

- FAIR data principles : Deposit raw data (e.g., SPR curves, MD trajectories) in repositories like Zenodo for transparency .

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework to reduce publication bias .

Propiedades

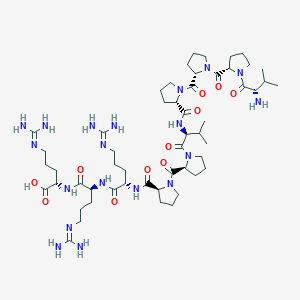

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEHBKGSNFLJSF-QMAXXTOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H91N19O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332156 | |

| Record name | 1aze | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1170.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159088-48-9 | |

| Record name | 1aze | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.